2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052149-18-4
VCID: VC6901953
InChI: InChI=1S/C12H16ClN3O3.ClH/c13-10-2-1-3-11(16(18)19)12(10)15-6-4-14(5-7-15)8-9-17;/h1-3,17H,4-9H2;1H
SMILES: C1CN(CCN1CCO)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl
Molecular Formula: C12H17Cl2N3O3
Molecular Weight: 322.19

2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride

CAS No.: 1052149-18-4

Cat. No.: VC6901953

Molecular Formula: C12H17Cl2N3O3

Molecular Weight: 322.19

* For research use only. Not for human or veterinary use.

2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride - 1052149-18-4

Specification

CAS No. 1052149-18-4
Molecular Formula C12H17Cl2N3O3
Molecular Weight 322.19
IUPAC Name 2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride
Standard InChI InChI=1S/C12H16ClN3O3.ClH/c13-10-2-1-3-11(16(18)19)12(10)15-6-4-14(5-7-15)8-9-17;/h1-3,17H,4-9H2;1H
Standard InChI Key JQZGHHAFEICPDX-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 2-chloro-6-nitrophenyl group and at the 4-position with a hydroxyethyl chain, forming a hydrochloride salt. Its molecular formula is C12H17Cl2N3O3\text{C}_{12}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_3, yielding a molecular weight of 322.19 g/mol. Key structural identifiers include:

PropertyValue
IUPAC Name2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol hydrochloride
SMILESC1CN(CCN1CCO)C2=C(C=CC=C2Cl)N+[O-].Cl
InChI KeyJQZGHHAFEICPDX-UHFFFAOYSA-N
PubChem CID (Free Base)20182077

The hydrochloride salt enhances solubility in polar solvents, though explicit solubility data remain unreported. Comparative analysis with the positional isomer 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol (PubChem CID: 535740) reveals distinct electronic profiles due to nitro-group orientation, influencing dipole moments and potential receptor interactions .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analog studies provide insights. Piperazine derivatives typically exhibit:

  • 1H^1\text{H}-NMR: Piperazine proton resonances between δ 2.5–3.5 ppm; aromatic protons near δ 7.0–8.5 ppm.

  • IR: Stretching vibrations for nitro groups (~1520 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Synthetic Methodologies

General Synthesis of Piperazine Derivatives

Piperazine-based compounds are commonly synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For chloro-nitro-substituted analogs, a two-step approach is typical:

  • Piperazine Alkylation: Reacting piperazine with 2-chloro-6-nitrochlorobenzene under basic conditions to form the N-arylpiperazine intermediate.

  • Ethanolamine Conjugation: Introducing the hydroxyethyl group via reaction with ethylene oxide or 2-chloroethanol, followed by hydrochloride salt formation .

Optimized Pathways

Patent CN101824009A describes improved yields (>75%) for similar piperazine intermediates using microwave-assisted synthesis, reducing reaction times from hours to minutes . Solvent systems (e.g., DMF/water mixtures) and temperatures (80–100°C) critically influence nitro-group stability during synthesis.

Research Findings and Biological Relevance

Receptor Affinity Profiling

Though direct studies are lacking, structurally related N-arylpiperazines demonstrate affinity for:

  • Nicotinic Acetylcholine Receptors (nAChRs): Substituted phenylpiperazines bind to α4β2 and α7 subtypes, modulating neurotransmitter release.

  • Serotonin Receptors (5-HT): Ethanolamine-substituted analogs show partial agonist activity at 5-HT1A_{1A} receptors, implicated in anxiolytic effects .

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict:

  • Lipophilicity: LogP ≈ 2.1 (moderate membrane permeability).

  • Bioavailability: 65–70% due to hydroxyl group hydrogen-bonding capacity .
    The hydrochloride salt likely improves aqueous solubility, enhancing oral absorption.

Applications and Future Directions

Industrial and Research Applications

  • Chemical Probes: Useful for mapping receptor binding sites due to nitro-group photolability.

  • Intermediate Synthesis: Serves as a precursor for antifungal agents like posaconazole derivatives .

Challenges and Limitations

  • Synthetic Complexity: Nitro-group reduction during synthesis requires careful control to avoid byproducts .

  • Data Gaps: Absence of in vivo toxicity profiles and metabolic studies hinders preclinical development.

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